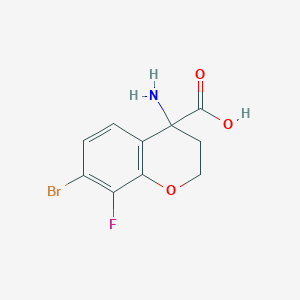
2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline is a synthetic organic compound that belongs to the class of aniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the chloro group: Chlorination of the imidazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the aniline moiety: The aniline derivative can be introduced through nucleophilic substitution reactions.
Bromination: The final step involves the bromination of the aniline derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the bromo and chloro groups, as well as the imidazole ring, may contribute to its binding affinity and activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2-chloro-4-methylphenyl)acetamide
- 5-Bromo-2-chloro-N-(4-methylphenyl)benzamide
- 2-Chloro-N-(5-bromo-1-methyl-1H-imidazol-2-yl)methyl)-4-methylaniline
Uniqueness
2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline is unique due to the specific arrangement of its functional groups, which may impart distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions and reactivity that can be leveraged in various applications.
Properties
Molecular Formula |
C12H13BrClN3 |
|---|---|
Molecular Weight |
314.61 g/mol |
IUPAC Name |
2-bromo-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-methylaniline |
InChI |
InChI=1S/C12H13BrClN3/c1-8-3-4-10(9(13)5-8)15-7-12-16-6-11(14)17(12)2/h3-6,15H,7H2,1-2H3 |
InChI Key |
DLQLILSMMOYSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=NC=C(N2C)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


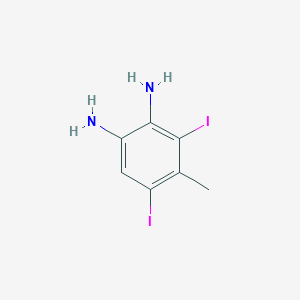
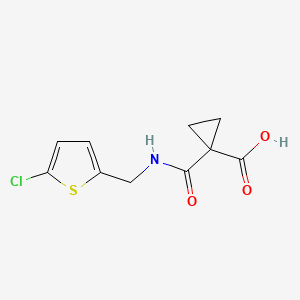
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
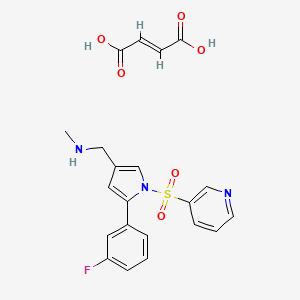
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
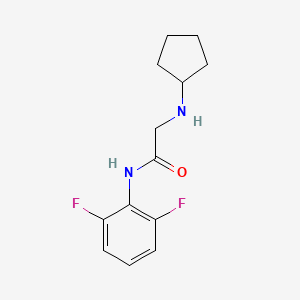
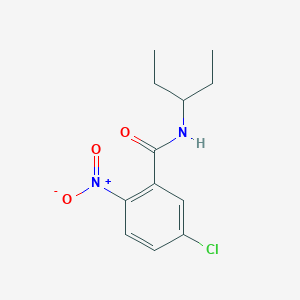

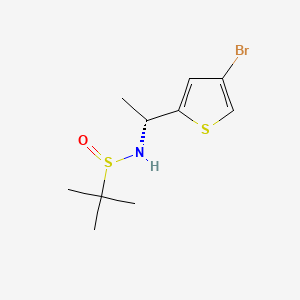
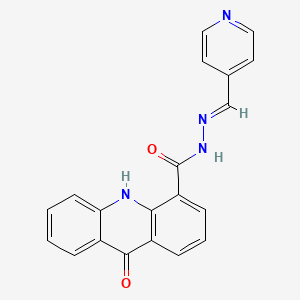
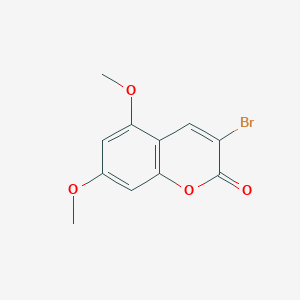
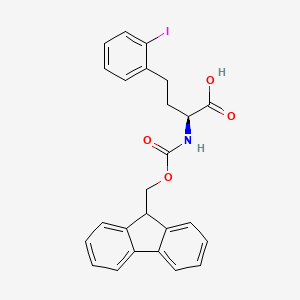
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
